2,2-Difluorocitric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

139182-83-5 |

|---|---|

Molecular Formula |

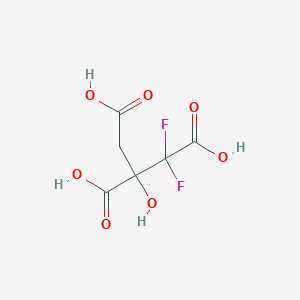

C6H6F2O7 |

Molecular Weight |

228.1 g/mol |

IUPAC Name |

1,1-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H6F2O7/c7-6(8,4(13)14)5(15,3(11)12)1-2(9)10/h15H,1H2,(H,9,10)(H,11,12)(H,13,14) |

InChI Key |

SQDDNXLKKRCUBM-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |

Canonical SMILES |

C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |

Synonyms |

2,2-difluorocitrate 2,2-difluorocitric acid 2,2-difluorocitric acid, (+-) isome |

Origin of Product |

United States |

Q & A

Q. What are the recommended analytical methods for characterizing 2,2-Difluorocitric Acid in synthetic mixtures?

To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy (<sup>19</sup>F and <sup>13</sup>C) with high-resolution mass spectrometry (HRMS). For example:

- NMR : Use deuterated solvents (e.g., D2O) to resolve fluorine-coupled splitting patterns, critical for confirming the difluoro substitution pattern .

- HRMS : Employ electrospray ionization (ESI) in negative ion mode to detect the molecular ion [M-H]<sup>-</sup>, with a mass accuracy of ≤ 2 ppm. Calibrate using perfluorinated reference compounds .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Adhere to OSHA 1910.132 guidelines for personal protective equipment (PPE):

- Respiratory protection : Use NIOSH-approved N95 respirators if airborne concentrations exceed 1 mg/m³.

- Engineering controls : Install fume hoods with a face velocity of 0.5 m/s to mitigate inhalation risks.

- Emergency measures : Ensure eyewash stations and emergency showers are within 10 seconds of the work area .

Q. What solvent systems are optimal for stabilizing this compound in aqueous solutions?

Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% sodium azide to prevent microbial degradation. For long-term storage (< -20°C), lyophilize the compound and store under argon to avoid hydrolysis of the difluoro moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions. Standardize protocols using the following steps:

Control for pH : Activity in enzymatic assays (e.g., citrate synthase inhibition) is pH-sensitive; maintain pH 7.4 ± 0.1.

Validate purity : Use HPLC with a C18 column (≥ 95% purity threshold) to exclude impurities as confounding factors.

Cross-validate models : Compare results across in vitro (cell lines) and in silico (molecular docking) systems to identify assay-specific artifacts .

Q. What strategies are effective for studying the metabolic stability of this compound in hepatic models?

Employ a tiered approach:

- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes; monitor via LC-MS/MS for defluorination products (e.g., citrate analogs).

- Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method. A CLint > 10 μL/min/mg suggests rapid hepatic clearance .

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) enhance mechanistic studies of this compound?

Isotopic tracing enables precise tracking of metabolic flux:

- <sup>13</sup>C labeling : Synthesize this compound with <sup>13</sup>C at the C3 position to monitor incorporation into TCA cycle intermediates via NMR or isotope-ratio mass spectrometry.

- Deuterium labeling : Introduce <sup>2</sup>H at non-exchangeable positions to study enzyme binding kinetics without perturbing electronic properties .

Methodological Considerations

Q. Table 1. Key Parameters for Stability Testing of this compound

| Condition | Test Duration | Degradation Threshold | Analytical Method |

|---|---|---|---|

| Aqueous solution (pH 7) | 14 days | ≤ 5% loss | HPLC-UV (λ = 210 nm) |

| Solid state (25°C) | 6 months | ≤ 2% loss | DSC (Tm ± 2°C) |

| Light exposure (500 lux) | 48 hours | No photodegradation | HRMS with isotopic pattern analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.